molecular formula C15H20N2O3 B12903169 N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil CAS No. 62554-12-5

N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil

Cat. No.: B12903169
CAS No.: 62554-12-5
M. Wt: 276.33 g/mol
InChI Key: FUOJSAGKFGAMRV-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the dihydropyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the propoxybenzyl group and the dihydropyrimidine core suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Appropriate benzyl derivatives and pyrimidine precursors.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic uses due to its pharmacological properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include modulation of biochemical processes, inhibition of specific enzymes, or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidines: A class of compounds with similar core structures.

    Benzyl Derivatives: Compounds with benzyl groups attached to various functional groups.

Uniqueness

5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of its functional groups, which may confer distinct biological and chemical properties compared to other dihydropyrimidines and benzyl derivatives.

Properties

CAS No.

62554-12-5

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-3-8-20-13-6-4-12(5-7-13)10-17-9-11(2)14(18)16-15(17)19/h4-7,11H,3,8-10H2,1-2H3,(H,16,18,19)

InChI Key

FUOJSAGKFGAMRV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C

Origin of Product

United States

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